9-(Trifluoromethyl)-6-azaspiro[3.5]nonane - 1803582-16-2

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

Catalog Number: EVT-1724270
CAS Number: 1803582-16-2
Molecular Formula: C9H14F3N
Molecular Weight: 193.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6-azaspiro[3.5]nonane derivatives can be achieved through various routes. One notable approach involves the formation of the spirocyclic system via an intramolecular cyclization reaction. [] This strategy often employs suitably functionalized starting materials, such as cyclic ketones or lactams, which undergo ring closure in the presence of appropriate reagents.

Molecular Structure Analysis

The molecular structure of 6-azaspiro[3.5]nonane derivatives has been investigated using techniques like X-ray crystallography and NMR spectroscopy. [, , ] These studies have revealed key structural features, including the conformation of the spirocyclic system and the spatial arrangement of substituents. Such insights are crucial for understanding the structure-activity relationships of these compounds.

Mechanism of Action

The mechanism of action for compounds containing the 6-azaspiro[3.5]nonane scaffold varies depending on the specific substituents and target. Some derivatives have been investigated for their anticonvulsant properties, suggesting potential interactions with neurotransmitter systems. [, ] Others have shown activity as FXR agonists, indicating their ability to modulate metabolic pathways. []

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-azaspiro[3.5]nonane derivatives are influenced by the nature and position of substituents. [, , ] Factors such as lipophilicity, polarity, and hydrogen bonding capacity can impact their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Applications
  • Anticonvulsant agents: Derivatives have displayed anticonvulsant activity in animal models, highlighting their potential for treating epilepsy and other seizure disorders. [, ]
  • FXR agonists: Compounds containing the scaffold have been identified as potent FXR agonists, suggesting their application in treating metabolic diseases such as nonalcoholic steatohepatitis (NASH). []
  • T-type calcium channel inhibitors: A natural product containing the 6-azaspiro[3.5]nonane moiety demonstrated potent T-type calcium channel inhibitory activity, highlighting potential applications in pain management and other neurological disorders. []

(1R,3R,4S)-8-Phenyl­menthyl (8S,9S)-8-ferrocenyl-6-methyl-1,4-di­thia-6-aza­spiro­[4,4]­nonane-9-carboxyl­ate

Compound Description: This compound contains a 1,4-dithia-6-azaspiro[4.4]nonane core structure. The absolute configuration of this compound was definitively determined through X-ray crystallography, revealing a Flack parameter of 0.039 (10) []. The structure is stabilized by several intramolecular hydrogen bonds.

N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (Compound V)

Compound Description: This compound is a derivative of 2-azaspiro[4.4]nonane, featuring a 1,3-dione group and a 4-methylphenyl substituent on the nitrogen atom. It exhibited potent anticonvulsant activity, particularly in the subcutaneous metrazole seizure threshold test [].

N-(2-Trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (Compound VI)

Compound Description: This compound is another 2-azaspiro[4.4]nonane derivative, possessing a 1,3-dione moiety and a 2-trifluoromethylphenyl substituent on the nitrogen atom. Similar to compound V, it displayed strong anticonvulsant activity in the subcutaneous metrazole seizure threshold test [].

1-Azaspiro[4.4]nonane

Compound Description: This compound represents the core structure of a series of molecules studied for their synthesis and cyclization mechanisms []. Specifically, the research focused on the sequential generation and cyclization of N-alkoxyaminyl radicals to produce this scaffold, which holds significance in organic and medicinal chemistry.

6-(2-(5-Cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid (Compound 1, BMS-986318)

Compound Description: This compound, also known as BMS-986318, is a non-bile acid farnesoid X receptor (FXR) agonist. It displayed potent in vitro and in vivo FXR activation and showed efficacy in a mouse model of liver cholestasis and fibrosis [].

Lycoplanine A

Compound Description: Lycoplanine A is a Lycopodium alkaloid featuring a unique 1-oxa-6-azaspiro[4.4]nonane moiety within its complex, tricyclic structure []. It exhibits potent inhibitory activity against Cav3.1 T-type calcium channels (TTCC), with an IC50 value of 6.06 μM.

1-Benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile (Compound 11)

Compound Description: This compound, specifically the (5R, 6S, 7S, 9S)-diastereomer, was synthesized and isolated via a diiron nonacarbonyl-assisted spirocyclization reaction []. Its structure was confirmed by NOESY NMR spectroscopy.

2-Oxa-7-azaspiro[3.5]nonane

Compound Description: This compound served as a key intermediate in the synthesis of a novel spirocyclic oxetane-fused benzimidazole derivative []. The synthesis involved converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides, followed by oxidative cyclization.

Properties

CAS Number

1803582-16-2

Product Name

9-(Trifluoromethyl)-6-azaspiro[3.5]nonane

IUPAC Name

9-(trifluoromethyl)-6-azaspiro[3.5]nonane

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

InChI

InChI=1S/C9H14F3N/c10-9(11,12)7-2-5-13-6-8(7)3-1-4-8/h7,13H,1-6H2

InChI Key

DBAQCURGWZIETB-UHFFFAOYSA-N

SMILES

C1CC2(C1)CNCCC2C(F)(F)F

Canonical SMILES

C1CC2(C1)CNCCC2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.